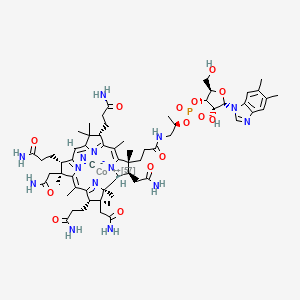
Vitamin B12-57Co
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin B12, also known as cobalamin, is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. The compound “Vitamin B12-57Co” refers to Vitamin B12 labeled with the radioactive isotope Cobalt-57. This labeled compound is often used in scientific research and medical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vitamin B12-57Co involves the incorporation of the radioactive isotope Cobalt-57 into the cobalamin molecule. This process typically requires specialized facilities and equipment to handle radioactive materials safely. The synthesis involves the following steps:
Isolation of Cobalt-57: Cobalt-57 is produced in a nuclear reactor or cyclotron.
Incorporation into Cobalamin: The isolated Cobalt-57 is then incorporated into the cobalamin molecule through a series of chemical reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle radioactive materials. The production process involves:
Production of Cobalt-57: Using nuclear reactors or cyclotrons.
Chemical Synthesis: Incorporating Cobalt-57 into the cobalamin molecule.
Purification: Ensuring the final product is free from impurities and safe for use in research and diagnostics.
Chemical Reactions Analysis
Types of Reactions
Vitamin B12-57Co can undergo various chemical reactions, including:
Oxidation: The cobalt center in Vitamin B12 can be oxidized, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands that can replace existing ligands on the cobalt center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of oxidized cobalamin derivatives.
Reduction: Can result in reduced cobalamin derivatives.
Substitution: Can produce cobalamin derivatives with different ligands attached to the cobalt center.
Scientific Research Applications
Vitamin B12-57Co has several scientific research applications, including:
Medical Diagnostics: Used in diagnostic tests to measure Vitamin B12 absorption and metabolism in the body.
Biological Research: Helps in studying the role of Vitamin B12 in various biological processes.
Chemistry: Used as a tracer to study the behavior of cobalamin in chemical reactions.
Industry: Employed in the development of new diagnostic tools and techniques.
Mechanism of Action
The mechanism of action of Vitamin B12-57Co involves its role as a cofactor in various enzymatic reactions. The cobalt center in the molecule is crucial for its biological activity. The molecular targets and pathways involved include:
Methionine Synthase: Vitamin B12 acts as a cofactor for this enzyme, which is involved in the synthesis of methionine from homocysteine.
Methylmalonyl-CoA Mutase: Vitamin B12 is also a cofactor for this enzyme, which converts methylmalonyl-CoA to succinyl-CoA.
Comparison with Similar Compounds
Vitamin B12-57Co can be compared with other similar compounds, such as:
Vitamin B12-58Co: Another radioactive isotope of cobalamin used in research.
Vitamin B12-60Co: Yet another radioactive isotope with different properties.
Non-radioactive Vitamin B12: The standard form of Vitamin B12 used in dietary supplements and medical treatments.
Uniqueness
The uniqueness of this compound lies in its radioactive properties, which make it valuable for research and diagnostic purposes. Its ability to act as a tracer allows scientists to study the behavior and metabolism of Vitamin B12 in the body.
Properties
Molecular Formula |
C63H88CoN14O14P- |
|---|---|
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
cobalt-57(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2 |
InChI Key |
AGVAZMGAQJOSFJ-JNKNADAWSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















